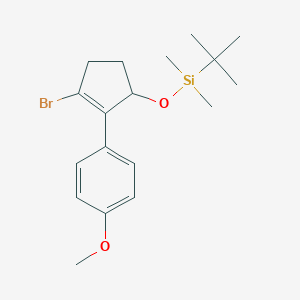

((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, with the molecular formula C₁₈H₂₇BrO₂Si and molecular weight 383.40 g/mol , is a brominated cyclopentene derivative functionalized with a 4-methoxyphenyl group and a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group enhances stability against hydrolysis and oxidative degradation, making it valuable in organic synthesis, particularly in protecting alcohol intermediates during multi-step reactions . Its structure combines steric bulk from the TBDMS group with the electron-donating methoxy substituent, influencing both reactivity and solubility. Current applications include its use as a precursor in cross-coupling reactions and in the synthesis of complex natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the following steps:

Bromination: The starting material, 2-(4-methoxyphenyl)cyclopent-2-en-1-ol, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Silylation: The brominated intermediate is then reacted with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Oxidation Reactions: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products:

- Substituted cyclopentene derivatives

- Quinones or other oxidized phenyl derivatives

- Dehalogenated cyclopentene compounds

Scientific Research Applications

Chemistry:

Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Catalysis: It can be used as a ligand or a precursor in catalytic reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry:

Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Electronics: Its organosilicon nature makes it suitable for applications in the electronics industry, particularly in the fabrication of semiconductors and other electronic components.

Mechanism of Action

The mechanism of action of ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The tert-butyl dimethylsilane moiety provides steric protection and enhances the compound’s stability.

Comparison with Similar Compounds

Structural Analogs with Bromine and Silyl Ether Groups

Functional Group Variations

Electron-Donating vs. Electron-Withdrawing Substituents :

The 4-methoxyphenyl group in the target compound enhances electron density, facilitating electrophilic substitution reactions. In contrast, analogs like 6e (tert-butyldimethyl[(5-[4-(trifluoromethyl)phenyl]furan-2-yl)oxy]silane) incorporate a trifluoromethyl group, which is electron-withdrawing, reducing reactivity toward electrophiles but increasing stability under acidic conditions .Ring Size and Conjugation Effects :

Cyclopentene (5-membered ring) in the target compound offers greater ring strain and reactivity compared to cyclohexene derivatives (6-membered rings) in . For example, the cyclohexene analog in exhibits slower reaction kinetics in ring-opening metathesis polymerization (ROMP) due to reduced strain .Silyl Ether Stability :

The TBDMS group in the target compound provides superior hydrolytic stability compared to trimethylsilyl (TMS) analogs. For instance, ALLYL(4-METHOXYPHENYL)DIMETHYLSILANE () lacks the steric protection of the tert-butyl group, making it more prone to desilylation under mild acidic conditions .

Biological Activity

The compound ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is a silane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C18H27BrO2Si, with a molecular weight of 383.40 g/mol. The structure features a cyclopentene ring substituted with a bromine and a methoxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research on similar silane compounds suggests several potential biological activities, including:

- Anticancer Properties : Silane derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of bromine and methoxy groups may enhance these effects by influencing the compound's interaction with cellular targets.

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Enzyme Inhibition : Some silanes are known to act as enzyme inhibitors, particularly in pathways related to cancer metabolism or microbial growth.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Cyclopentene Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Bromination : The introduction of the bromine atom can be performed using brominating agents under controlled conditions.

- Silylation : The final step involves attaching the tert-butyl dimethylsilyl group, which enhances stability and solubility.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that related silane compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). |

| Study 2 | Investigated the antimicrobial activity of silane derivatives, showing effectiveness against Gram-positive bacteria. |

| Study 3 | Reported enzyme inhibition properties, particularly targeting cytochrome P450 enzymes, suggesting potential for drug-drug interaction studies. |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of silane derivatives were evaluated for their anticancer properties. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.

Case Study: Antimicrobial Efficacy

A comparative study on the antimicrobial effects of silane derivatives highlighted that those containing halogen substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that the bromine atom in this compound could play a crucial role in its antimicrobial efficacy.

Properties

Molecular Formula |

C18H27BrO2Si |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

[3-bromo-2-(4-methoxyphenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |

InChI |

InChI=1S/C18H27BrO2Si/c1-18(2,3)22(5,6)21-16-12-11-15(19)17(16)13-7-9-14(20-4)10-8-13/h7-10,16H,11-12H2,1-6H3 |

InChI Key |

UCSMNWUGMJPUFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=C(C=C2)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.